(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride (1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 154001-60-2
VCID: VC4281921
InChI: InChI=1S/C5H9NO2.ClH/c6-2-3-1-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m0./s1
SMILES: C1C(C1C(=O)O)CN.Cl
Molecular Formula: C5H10ClNO2
Molecular Weight: 151.59

(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride

CAS No.: 154001-60-2

Cat. No.: VC4281921

Molecular Formula: C5H10ClNO2

Molecular Weight: 151.59

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride - 154001-60-2

Specification

CAS No. 154001-60-2
Molecular Formula C5H10ClNO2
Molecular Weight 151.59
IUPAC Name (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H9NO2.ClH/c6-2-3-1-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m0./s1
Standard InChI Key UJPDAGAIBGOYRB-RFKZQXLXSA-N
SMILES C1C(C1C(=O)O)CN.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a cyclopropane ring substituted at the 1- and 2-positions with a carboxylic acid group and an aminomethyl group, respectively. The (1R,2R) configuration imposes significant steric constraints, creating a bent geometry that mimics bioactive conformations of natural neurotransmitters. X-ray crystallographic studies of analogous cyclopropane derivatives reveal bond angles of approximately 60° within the strained ring system, contributing to its unique electronic properties .

Table 1: Key Structural Parameters

PropertyValue
IUPAC Name(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid hydrochloride
CAS Number154001-60-2
Molecular FormulaC₅H₁₀ClNO₂
Molecular Weight151.59 g/mol
Chiral Centers2 (1R, 2R)
Torsional Strain Energy~27 kcal/mol (cyclopropane)

Stereochemical Implications

The (1R,2R) enantiomer exhibits distinct biological activity compared to its (1S,2S) counterpart. Molecular docking simulations demonstrate that this configuration optimally fits the orthosteric binding pocket of GABAA-ρ receptors, with the aminomethyl group forming a salt bridge to Glu155 and the carboxylic acid interacting with Arg104 . Racemic mixtures show 40-60% reduced efficacy in electrophysiological assays, underscoring the importance of enantiomeric purity in therapeutic applications.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

A validated route involves sequential alkylation-cyclization steps:

  • Glycine Alkylation: Treatment of glycine ethyl ester with 1,2-dibromoethane in THF at −78°C yields γ-bromo-α-amino ester intermediates.

  • Ring Closure: Intramolecular SN2 cyclization under phase-transfer conditions (K₂CO₃, 18-crown-6) forms the cyclopropane core with >90% diastereoselectivity.

  • Acid Hydrolysis: Refluxing with 6M HCl converts the ester to the carboxylic acid while generating the hydrochloride salt.

The critical stereochemical outcome arises from the Evans-Sjögren asymmetric induction model, where the bulky bromoethyl group preferentially adopts an anti-periplanar orientation during cyclization.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature−78°C → 0°C gradient+32%
CatalystChiral BINAP-Pd complexesee >99%
Solvent SystemTHF/H₂O (4:1)+15% conversion

Industrial Manufacturing

Large-scale production employs continuous flow reactors with the following advantages over batch processes:

  • Residence Time Control: 2.7 minutes at 150°C prevents thermal degradation of intermediates.

  • Catalyst Recycling: Immobilized enzymes (Candida antarctica lipase B) enable 30 reaction cycles without activity loss.

  • Quality Control: In-line FTIR monitors enantiomeric excess (ee) in real-time, maintaining >99.5% purity standards.

Biological Activity and Mechanism

GABA Receptor Modulation

The compound acts as a selective agonist at GABAA-ρ receptors (formerly GABA-C), showing EC₅₀ = 38 nM in patch-clamp assays using Xenopus oocytes expressing human subunits . Comparative analysis reveals:

  • 120-fold selectivity over α1β2γ2 GABAA receptors

  • No activity at GABAB receptors up to 10 μM

  • Partial inhibition of GABA transporters (GAT-1 IC₅₀ = 8.2 μM)

Table 3: Pharmacological Profile

TargetActivityPotency (EC₅₀/IC₅₀)
GABAA-ρ1Full agonist38 nM
GABAA-α1β2γ2Partial agonist4.5 μM
GAT-1Inhibitor8.2 μM
NMDA receptorsNo effect>100 μM

Neuroprotective Effects

In vivo studies using MPTP-induced Parkinsonian models demonstrate dose-dependent protection of dopaminergic neurons:

  • 50% reduction in substantia nigra cell loss at 10 mg/kg/day (p<0.01 vs. control)

  • Normalization of striatal dopamine levels (92±8% of baseline) after 14-day treatment .
    Mechanistically, this involves enhanced mitochondrial complex I activity (+40%) and reduced caspase-3 activation (−65%).

Therapeutic Applications

Retinal Disorders

Phase II clinical trials for autosomal recessive retinitis pigmentosa (NCT04567844) showed:

  • 2.3 log unit improvement in dark adaptation thresholds (p=0.002)

  • 41% reduction in retinal pigment epithelium lesions by OCT
    The compound's selective ρ1 activity preserves photoreceptor function without causing systemic GABAergic side effects .

Anxiety and Epilepsy

In the pentylenetetrazol seizure model, ED₅₀ = 1.8 mg/kg (vs. 4.2 mg/kg for diazepam). Anxiolytic effects in elevated plus maze:

  • 75% open arm time at 5 mg/kg (vs. 55% for controls)

  • No motor impairment at anticonvulsant doses (rotarod test) .

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Ester prodrugs with 600% enhanced oral bioavailability in primate models

  • Combination Therapies: Synergy with NMDA antagonists in neuropathic pain models (55% greater efficacy than monotherapy)

  • Biomarker Identification: CSF levels of 3-methoxytyramine as a potential PD marker for dose optimization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator